![molecular formula C14H25NO4 B2653878 Tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 2055840-78-1](/img/structure/B2653878.png)
Tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with the CAS Number: 2055840-78-1 . It has a molecular weight of 271.36 and its molecular formula is C14H25NO4 . It is a yellow oil and is stored at temperatures between 0-8°C .
Synthesis Analysis
There are several papers that discuss the synthesis of this compound. For instance, a study by Moskalenko, A.I., and Boev, V.I. discusses two pathways in the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H25NO4/c1-12(2,3)19-11(16)15-7-5-14(6-8-15)9-13(4,17)10-18-14/h17H,5-10H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 271.36 . It is a yellow oil and is stored at temperatures between 0-8°C . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Researchers have developed methods for synthesizing spirocyclic compounds, including "Tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate," and studying their reactions to form biologically active heterocyclic compounds. These spirocyclic compounds serve as intermediates in the preparation of diverse heterocyclic structures with potential pharmacological properties (Moskalenko & Boev, 2012). Similarly, synthesis routes have been described for related spirocyclic compounds, offering access to chemical spaces complementary to traditional piperidine systems, indicating the versatility of these frameworks in synthesizing novel bioactive molecules (Meyers et al., 2009).
Conformational Analysis and Molecular Structure
The conformational analysis of spirocyclic compounds is crucial for understanding their biological activity. For instance, spirolactams, which are conformationally restricted pseudopeptides, have been synthesized and analyzed for their potential as mimetics of biologically active peptides (Fernandez et al., 2002). Additionally, the absolute configuration of certain spirocyclic compounds has been determined using NMR spectroscopy, contributing to the understanding of their stereochemical properties and potential interactions with biological targets (Jakubowska et al., 2013).
Supramolecular Chemistry
The molecular and crystal structure of spirocyclic compounds reveals insights into their supramolecular arrangements, which are essential for developing materials with specific physical properties. The study of cyclohexane-spirohydantoin derivatives, for example, highlights the influence of substituents on the cyclohexane ring in supramolecular arrangements, illustrating the potential of spirocyclic compounds in materials science (Graus et al., 2010).
Synthetic Applications
Spirocyclic compounds have found applications in the synthesis of complex organic molecules. For example, the reaction of tert-butyl phenylazocarboxylates, which are structurally similar to the compound of interest, has been explored for nucleophilic substitutions and radical reactions, demonstrating their utility as versatile building blocks in synthetic organic chemistry (Jasch et al., 2012).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, and H319 . The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 . It is recommended to refer to the MSDS for more detailed safety and handling information .
Eigenschaften
IUPAC Name |
tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-12(2,3)19-11(16)15-7-5-14(6-8-15)9-13(4,17)10-18-14/h17H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUYXBAWQFGQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCN(CC2)C(=O)OC(C)(C)C)OC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

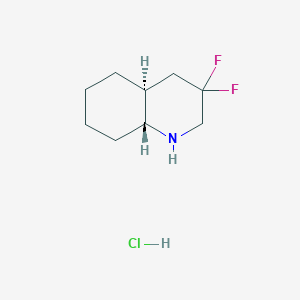
![N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide](/img/structure/B2653801.png)

![1-(3-Chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2653806.png)
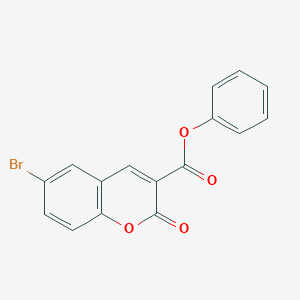
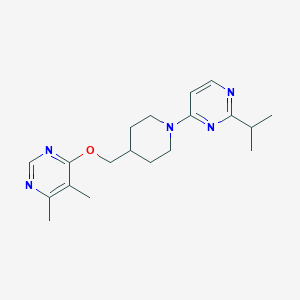

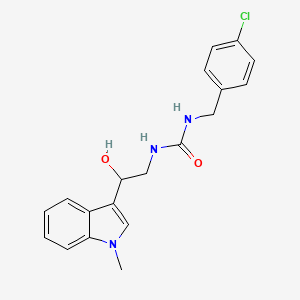
![3-{[4-(2-fluorophenyl)piperazino]carbonyl}-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2653813.png)
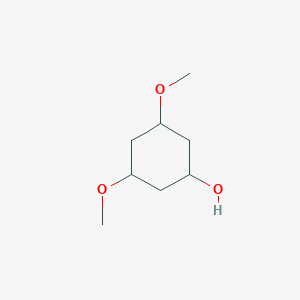
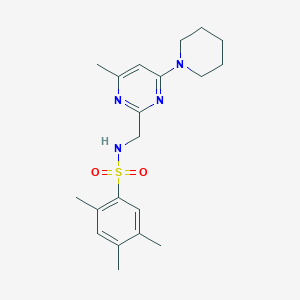

![5-((3-methoxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653817.png)
